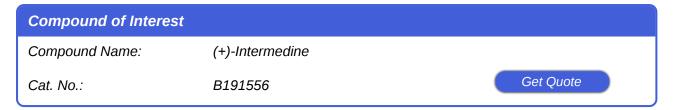


Comparative Analysis of (+)-Intermedine N-oxide Toxicity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of **(+)-Intermedine** N-oxide with other structurally related pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of natural toxins produced by various plant species, and their N-oxides are often found alongside the parent alkaloids. Understanding the comparative toxicity of these compounds is crucial for risk assessment and drug development.

Executive Summary

(+)-Intermedine N-oxide exhibits lower in vitro cytotoxicity compared to its parent alkaloid, (+)-intermedine, and other diester PAs such as retrorsine and senecionine. The primary mechanism of toxicity for intermedine involves the induction of mitochondria-mediated apoptosis, driven by the generation of reactive oxygen species (ROS). While specific in vivo acute toxicity data for (+)-Intermedine N-oxide is limited, data for other PA N-oxides suggests they are generally less toxic than their corresponding parent alkaloids. Genotoxicity is a known concern for many PAs; however, specific genotoxicity data for (+)-Intermedine N-oxide is not readily available in the public domain.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50



values of **(+)-Intermedine** N-oxide and other PAs in various cell lines, as determined by the Cell Counting Kit-8 (CCK-8) assay. Lower IC50 values indicate higher cytotoxicity.

Compound	Primary Mouse Hepatocytes (µM)	HepG2 (μM)	H22 (µM)
(+)-Intermedine N- oxide	>317	>317	>317
(+)-Intermedine	285.4	298.2	158.6
Lycopsamine N-oxide	>317	>317	>317
Lycopsamine	209.3	244.2	161.8
Retrorsine N-oxide	272.5	291.2	215.3
Retrorsine	121.9	150.7	102.3
Senecionine N-oxide	284.5	295.4	227.6
Senecionine	152.1	187.8	134.2

Data sourced from a study on the hepatotoxicity of various pyrrolizidine alkaloids. The study indicated that PA N-oxides are generally less toxic than their corresponding PAs.

In Vivo Acute Toxicity

Acute toxicity is determined by the lethal dose 50 (LD50), the dose of a substance that is lethal to 50% of a test population. Specific oral LD50 data for **(+)-Intermedine** N-oxide is not readily available. However, data for a related compound, senecionine N-oxide, provides some insight into the in vivo toxicity of PA N-oxides.

Compound	Animal Model	Route of Administration	LD50 Value
Senecionine N-oxide	Rat	Oral	85 mg/kg[1]
Senecionine	Rat	Oral	85 mg/kg[2]
Retrorsine	Mouse	Oral	24.1–88.5 mg/kg[3]



Genotoxicity

Many pyrrolizidine alkaloids are known to be genotoxic, meaning they can damage DNA.[4][5] [6] This damage is often a result of metabolic activation in the liver. Specific genotoxicity studies, such as the Ames test or in vivo micronucleus assays, for **(+)-Intermedine** N-oxide are not widely reported in publicly available literature. However, the genotoxicity of PAs as a class is a significant toxicological concern.[7]

Experimental Protocols Cell Counting Kit-8 (CCK-8) Cytotoxicity Assay

This assay is a colorimetric method used to determine the number of viable cells in a sample.

Materials:

- 96-well cell culture plates
- Test compounds (e.g., **(+)-Intermedine** N-oxide)
- · Cell culture medium
- CCK-8 solution
- · Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][2][3]
- Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 μL of each compound dilution to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.

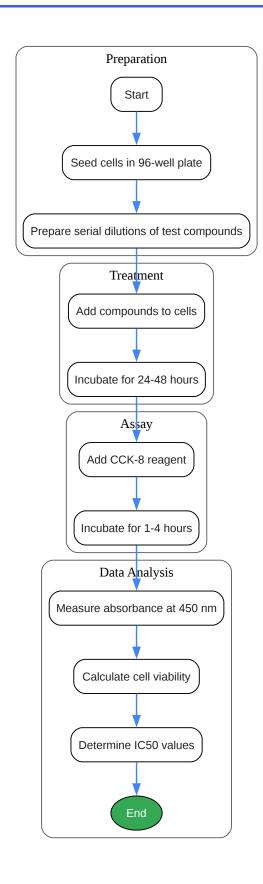


- Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, until a color change is apparent.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing





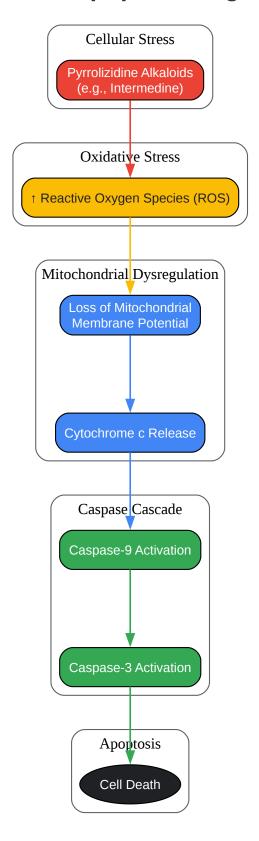
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Caption: Workflow for determining in vitro cytotoxicity using the CCK-8 assay.





Mitochondria-Mediated Apoptosis Signaling Pathway



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Caption: Signaling pathway of mitochondria-mediated apoptosis induced by pyrrolizidine alkaloids.

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